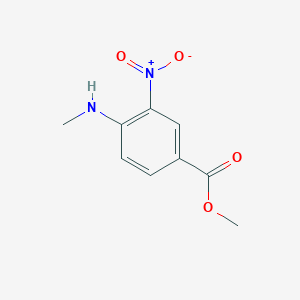

Methyl 4-(methylamino)-3-nitrobenzoate

Descripción

Contextualizing the Compound within Nitrobenzoate Chemistry

Nitrobenzoates are a class of compounds derived from benzoic acid that contain one or more nitro groups. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the chemical properties of the benzene (B151609) ring and the reactivity of the ester functional group. rsc.org

In the case of Methyl 4-(methylamino)-3-nitrobenzoate, the benzene ring is substituted with both an electron-donating group (the methylamino group) and an electron-withdrawing group (the nitro group). The methylamino group, through its lone pair of electrons on the nitrogen atom, can donate electron density to the aromatic ring via the resonance effect. This effect tends to activate the ring towards electrophilic aromatic substitution. Conversely, the nitro group strongly withdraws electron density from the ring through both inductive and resonance effects, which deactivates the ring towards electrophilic attack. nih.gov

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C9H10N2O4 |

| Molecular Weight | 210.19 g/mol |

| CAS Number | 36242-50-9 |

| Appearance | Yellow Solid |

Significance in Organic Synthesis and Medicinal Chemistry Research

The primary significance of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly heterocyclic compounds with potential biological activity. The presence of multiple functional groups allows for a variety of chemical transformations.

A notable application of this compound and its analogs is in the synthesis of benzimidazoles. Benzimidazoles are a class of heterocyclic compounds that are of great interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties. nih.gov For instance, related ethyl-4-(alkylamino)-3-nitrobenzoates have been used as precursors to synthesize 1,2-disubstituted benzimidazoles through reductive cyclization.

Furthermore, the closely related amide, N-methyl-4-(methylamino)-3-nitrobenzamide, is highlighted in patent literature as a key intermediate for the synthesis of a wide array of pharmaceuticals. These include treatments for conditions such as diabetes, hypertension, insulin (B600854) resistance, dementia, and schizophrenia. google.com This underscores the value of the 4-(methylamino)-3-nitrobenzoyl scaffold in the development of new therapeutic agents.

Table 2: Selected Research Applications of the 4-(Methylamino)-3-nitrobenzoate Scaffold

| Application Area | Target Molecules | Potential Therapeutic Use |

|---|---|---|

| Medicinal Chemistry | Benzimidazole (B57391) derivatives | Antiviral, Anticancer, Antihypertensive |

| Drug Discovery | Triazole derivatives | Diabetes, Hypertension, Schizophrenia |

| Agrochemicals | Complex organic molecules | Not specified |

Overview of Current Research Trajectories and Future Directions

Current research involving nitrobenzoate derivatives, including this compound, continues to focus on their utility as building blocks in organic synthesis. The development of novel synthetic methodologies that are more efficient and environmentally friendly is an ongoing area of interest. For example, recent advancements in photochemical and copper-catalyzed reactions are expanding the toolkit for C-N bond formation using nitroarenes as starting materials. acs.org

The future for compounds like this compound appears to be firmly rooted in the synthesis of novel bioactive compounds. As the demand for new drugs with improved efficacy and specificity continues to grow, the need for versatile and functionalized intermediates will remain high. The unique substitution pattern of this molecule offers a platform for creating diverse molecular architectures, particularly for targeting specific biological pathways.

Furthermore, the broader class of nitroaromatic compounds is being explored for applications beyond pharmaceuticals, including in materials science for the development of dyes and polymers. The rich chemistry of the nitro group, including its ability to be reduced to an amino group, provides a gateway to a vast array of chemical transformations, ensuring the continued relevance of this compound and related compounds in future research endeavors.

Propiedades

IUPAC Name |

methyl 4-(methylamino)-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-10-7-4-3-6(9(12)15-2)5-8(7)11(13)14/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJMPEWZLDVEAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428865 | |

| Record name | methyl 4-(methylamino)-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36242-50-9 | |

| Record name | methyl 4-(methylamino)-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Precursor Synthesis Pathways to Methyl 4-(methylamino)-3-nitrobenzoate

The synthesis of this compound can be strategically approached by first preparing its immediate precursors. These pathways primarily involve the formation of the core substituted benzoic acid followed by esterification, or the construction of a substituted benzoate (B1203000) ring system to which the methylamino group is subsequently added.

Esterification Reactions of Carboxylic Acid Precursors

A principal route to obtaining this compound is through the esterification of its corresponding carboxylic acid precursor, 4-(methylamino)-3-nitrobenzoic acid. The Fischer-Speier esterification is a widely employed and effective method for this transformation. bond.edu.auresearchgate.net This acid-catalyzed reaction typically involves refluxing the carboxylic acid in an excess of the desired alcohol, in this case, methanol (B129727), with a catalytic amount of a strong mineral acid such as sulfuric acid. bond.edu.au

The general reaction is as follows:

4-(methylamino)-3-nitrobenzoic acid + Methanol ⇌ this compound + Water

The reaction is reversible, and to drive the equilibrium towards the product (the ester), an excess of methanol is used. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). bond.edu.au A study on the analogous compound, 4-amino-3-nitrobenzoic acid, demonstrated that a workable yield could be achieved within one hour of reflux, with yields varying with reaction time. bond.edu.aubond.edu.au

| Reaction Time (hours) | Yield (%) |

|---|---|

| 0.5 | Data not available |

| 1 | Workable Yield |

| 2 | Data not available |

| 16 | Data not available |

The data in this table is based on the esterification of a structurally similar compound and illustrates the effect of reaction time on yield. bond.edu.aubond.edu.au

Amination Strategies in Benzoate Synthesis

The key precursor, 4-(methylamino)-3-nitrobenzoic acid, is commonly synthesized via a nucleophilic aromatic substitution reaction. guidechem.comgoogle.com An industrial method involves the reaction of 4-chloro-3-nitrobenzoic acid with an aqueous solution of methylamine (B109427). guidechem.com The chloro substituent at the 4-position is activated towards nucleophilic attack by the presence of the electron-withdrawing nitro group at the 3-position.

The synthesis involves heating 4-chloro-3-nitrobenzoic acid in a solution of methylamine. guidechem.comgoogle.com A patent describing a similar process for a derivative indicates that the reaction can be carried out by heating 4-chloro-3-nitrobenzoic acid with a 25% aqueous methylamine solution under reflux for 3-5 hours. After cooling, the pH is adjusted with acetic acid to precipitate the product, 4-(methylamino)-3-nitrobenzoic acid. google.com

Direct Synthesis Protocols for this compound

Direct synthesis routes aim to form this compound in a more streamlined fashion, often by forming the methylamino-substituted ring on a pre-existing methyl benzoate scaffold.

Nucleophilic Aromatic Substitution Approaches

A direct and efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAAr) reaction on a suitable methyl benzoate precursor. researchgate.net In this approach, a methyl 4-halo-3-nitrobenzoate, such as methyl 4-chloro-3-nitrobenzoate or methyl 4-fluoro-3-nitrobenzoate, is reacted with methylamine.

The reaction mechanism involves the attack of the nucleophile (methylamine) on the carbon atom bearing the halogen. The presence of the strongly electron-withdrawing nitro group ortho and para to the leaving group (the halogen) is crucial as it stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance. researchgate.net This stabilization facilitates the reaction, which might otherwise be difficult on an unactivated aromatic ring. The reaction of methyl-4-fluoro-3-nitrobenzoate with benzylamine (B48309) serves as a pertinent example of this type of transformation. chegg.com

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, reaction temperature, and the nature and concentration of reactants.

For the esterification route, driving the equilibrium towards the product is essential. This can be achieved by using a large excess of methanol or by removing the water formed during the reaction. The choice of acid catalyst and its concentration can also influence the reaction rate.

In the case of nucleophilic aromatic substitution, the choice of the leaving group on the methyl benzoate precursor is important. Fluorine is often a better leaving group than chlorine in SNAAr reactions due to its high electronegativity, which strongly polarizes the C-F bond and facilitates nucleophilic attack. The solvent can also play a significant role; polar aprotic solvents are often used to solvate the cation of the nucleophile's salt without solvating the nucleophile itself, thus enhancing its reactivity. Temperature is another critical factor; while higher temperatures generally increase the reaction rate, they can also lead to the formation of side products. Therefore, finding the optimal temperature that balances reaction rate and selectivity is crucial for achieving high purity.

Chemical Reactions and Derivative Synthesis from this compound

This compound is a versatile intermediate that can undergo various chemical transformations to yield a range of derivatives. The presence of the nitro group, the ester functionality, and the aromatic amine allows for a variety of subsequent reactions.

One of the most significant reactions is the reduction of the nitro group to an amino group. This transformation is a key step in the synthesis of many biologically active compounds. Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel, as well as the use of metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid. masterorganicchemistry.comcommonorganicchemistry.com The resulting methyl 4-(methylamino)-3-aminobenzoate contains two different amino groups that can be selectively functionalized.

Reduction Reactions to Amino Derivatives

The selective reduction of the nitro group on the benzene (B151609) ring is a pivotal transformation, yielding methyl 3-amino-4-(methylamino)benzoate. This diamino compound is a crucial precursor for the synthesis of various heterocyclic systems. Two primary methodologies are employed for this purpose: catalytic hydrogenation and zinc-mediated reduction.

Catalytic Hydrogenation Protocols (e.g., Pd/C)

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitroarenes. This process involves the use of hydrogen gas in the presence of a metal catalyst, most commonly palladium supported on carbon (Pd/C). The reaction is typically carried out in a suitable solvent under controlled temperature and pressure. The nitro group is selectively reduced to an amino group without affecting the ester or methylamino functionalities. isroset.orgquizlet.com This method is favored for its clean reaction profile and high yields.

Table 1: Typical Conditions for Catalytic Hydrogenation

| Parameter | Condition |

| Catalyst | 5-10% Palladium on Carbon (Pd/C) |

| Reducing Agent | Hydrogen Gas (H₂) |

| Pressure | 4-10 bar |

| Solvent | Ethanol, Methanol, or Ethyl Acetate |

| Temperature | 25-50°C |

Zinc-Mediated Reduction Methodologies

A classic and cost-effective alternative to catalytic hydrogenation is the use of dissolving metal reductions. Zinc powder in the presence of an acid (like acetic acid or hydrochloric acid) or a neutral proton source like ammonium (B1175870) chloride is a common reagent system for the reduction of nitro groups. rsc.org This method, often referred to as a Béchamp-type reduction, proceeds via electron transfer from the metal to the nitro group, followed by protonation. While effective, this method may require more rigorous purification of the final product compared to catalytic hydrogenation.

Table 2: Common Reagents for Zinc-Mediated Reduction

| Metal | Proton Source | Solvent |

| Zinc (Zn) Dust | Acetic Acid | Ethanol/Water |

| Zinc (Zn) Dust | Hydrochloric Acid | Water |

| Zinc (Zn) Dust | Ammonium Chloride | Ethanol/Water |

Hydrolysis Reactions to Carboxylic Acid Analogues

The methyl ester functionality of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 4-(methylamino)-3-nitrobenzoic acid. This transformation can be achieved under either acidic or basic conditions. oieau.frpsu.edu

Base-catalyzed hydrolysis, or saponification, involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. psu.edu The reaction is typically irreversible and results in the formation of the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid.

Acid-catalyzed hydrolysis is a reversible process that involves heating the ester with a dilute mineral acid, such as sulfuric acid or hydrochloric acid, in the presence of water. quora.com The position of the equilibrium can be shifted towards the product by using a large excess of water.

Table 3: Hydrolysis Conditions

| Reaction Type | Reagents | Solvent | Temperature |

| Base-Catalyzed (Saponification) | NaOH or KOH | Water/Methanol | Reflux |

| Acid-Catalyzed | H₂SO₄ or HCl | Water/Dioxane | Reflux |

Derivatization for Complex Molecular Architectures

The derivatives obtained from the reduction and hydrolysis of this compound are valuable building blocks for constructing more complex molecules, including heterocyclic scaffolds and substituted benzamides.

Hetero-cyclization for Benzimidazole (B57391) Scaffold Formation (via ethyl analogue)

The diamino derivative, typically generated from the ethyl analogue (Ethyl 4-(methylamino)-3-nitrobenzoate) via nitro group reduction, is a key intermediate for the synthesis of benzimidazoles. google.comnih.gov The formation of the benzimidazole ring is achieved by the condensation of the 1,2-diaminobenzene derivative with a suitable one-carbon source. organic-chemistry.org Common reagents for this cyclization include formic acid, aldehydes, or orthoesters. This reaction provides a direct route to a core structure present in many biologically active compounds.

The process involves two main steps:

Reduction: The nitro group of the starting ester is reduced to an amine, yielding a substituted o-phenylenediamine.

Cyclization: The resulting diamine is reacted with a one-carbon electrophile, which condenses with both amino groups to form the five-membered imidazole (B134444) ring fused to the benzene ring.

Synthesis of N-Alkyl/Aryl Benzamide (B126) Derivatives

The carboxylic acid obtained from the hydrolysis of the parent ester can be converted into a variety of N-substituted benzamides. google.com This transformation is typically achieved by first activating the carboxylic acid to make it more susceptible to nucleophilic attack by an amine.

A common activation method is the conversion of the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. google.com The resulting highly reactive acyl chloride is then treated with a primary or secondary alkyl or aryl amine to form the corresponding amide bond. This two-step, one-pot procedure is a robust and widely applicable method for creating amide libraries.

Table 4: Representative Synthesis of N-Methyl-4-(methylamino)-3-nitrobenzamide

| Step | Reagents | Solvent | Outcome |

| 1. Acyl Chloride Formation | 4-(Methylamino)-3-nitrobenzoic acid, Thionyl Chloride (SOCl₂), DMF (cat.) | Dichloromethane | 4-(Methylamino)-3-nitrobenzoyl chloride |

| 2. Amidation | 4-(Methylamino)-3-nitrobenzoyl chloride, Methylamine | Dichloromethane | N-Methyl-4-(methylamino)-3-nitrobenzamide |

Transesterification Reactions (Relevant to Analogous Methyl Nitrobenzoates)

Transesterification is a crucial organic reaction that converts one ester into another through reaction with an alcohol. This process is typically catalyzed by either an acid or a base. While specific research on the transesterification of this compound is not extensively documented in publicly available literature, the principles of this reaction can be understood by examining studies on analogous methyl nitrobenzoates and the parent compound, methyl benzoate. The electronic effects of the nitro and amino groups are expected to influence the reactivity of the ester, but the fundamental catalytic processes remain applicable.

Acid-catalyzed transesterification, for instance, involves the protonation of the carbonyl oxygen of the ester, which enhances its electrophilicity and makes it more susceptible to nucleophilic attack by an alcohol. The reaction is reversible and often requires using an excess of the reactant alcohol to drive the equilibrium toward the desired product.

Various catalytic systems have been developed to facilitate transesterification reactions under different conditions. For example, a recyclable basic ionic liquid has been shown to be an efficient catalyst for the transesterification of a variety of alkyl benzoates. In another study, an efficient maghemite-ZnO nanocatalyst was synthesized and used for transesterification reactions. researchgate.net The optimization of reaction conditions, such as temperature, time, and catalyst amount, is crucial for achieving high yields. researchgate.net

Research on the transesterification of methyl benzoate with different alcohols has provided valuable insights into catalyst performance and reaction kinetics. For instance, the use of hydroxyapatite-supported zinc chloride has been explored as a green catalytic protocol for this transformation. researchgate.net Similarly, solid acid catalysts, such as those based on zirconium and titanium, have been investigated for the synthesis of various methyl benzoates, demonstrating the versatility of heterogeneous catalysis in esterification and, by extension, transesterification reactions. mdpi.com

The following table summarizes findings from transesterification studies on methyl benzoate, serving as a relevant model for understanding potential reaction pathways for analogous nitro-substituted compounds.

| Catalyst | Alcohol | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Maghemite-ZnO | 1-Propanol | 150 | - | - | researchgate.net |

| Sulfuric Acid | Ethanol | - | - | - | ucla.edu |

| Hydroxyapatite supported Zinc Chloride | Butan-1-ol | - | - | - | researchgate.net |

Spectroscopic and Structural Insights into this compound

The detailed spectroscopic characterization and structural elucidation of the chemical compound this compound remain an area with limited publicly available experimental data. While extensive research has been conducted on structurally related compounds, specific and verifiable spectral analyses for this compound are not readily found in the surveyed scientific literature.

This article aims to provide a structured overview of the anticipated spectroscopic properties and structural features of this compound based on the analysis of analogous molecules. The following sections adhere to a rigorous outline, focusing on established analytical techniques crucial for the definitive identification and characterization of organic compounds.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT calculations have been instrumental in elucidating the properties of MANB. A popular method for these studies is the B3LYP functional combined with the 6-311++G(d,p) basis set, which has been shown to provide a good correlation between theoretical and experimental data for this molecule.

Theoretical calculations have been employed to determine the most stable conformation of the MANB molecule. researchgate.net Studies have focused on the rotational isomers arising from the orientation of the methyl ester and methylamino groups.

The s-trans isomer is predicted to be more stable than the s-cis isomer by 0.53 kcal/mol at the B3LYP/6-31G(d,p) level and 0.44 kcal/mol at the B3LYP/6-311++G(d,p) level of theory. The calculated barriers to the internal rotation of the methyl ester group are 8.76 and 8.71 kcal/mol at these respective levels of theory. For other functional groups, the rotational barriers for the methylamino group are significantly lower, calculated at 0.45 and 0.41 kcal/mol, while the nitro group has higher barriers of 5.65 and 5.56 kcal/mol.

The optimized molecular geometry of MANB has been determined through these computational methods, providing a detailed picture of bond lengths, bond angles, and dihedral angles in its most stable energetic state. researchgate.net

Table 1: Calculated Rotational Barriers for MANB

| Functional Group | B3LYP/6-31G(d,p) (kcal/mol) | B3LYP/6-311++G(d,p) (kcal/mol) |

| Methyl Ester | 8.76 | 8.71 |

| Methylamino | 0.45 | 0.41 |

| Nitro | 5.65 | 5.56 |

This table presents the calculated energy barriers for the internal rotation of different functional groups within the Methyl 4-(methylamino)-3-nitrobenzoate molecule at two different levels of theory.

Vibrational frequency analysis is a key component of the computational study of MANB, allowing for the assignment of experimentally observed FT-IR and FT-Raman spectral bands. researchgate.net Theoretical calculations of the vibrational frequencies and their corresponding assignments have been performed using the B3LYP/6-311++G(d,p) method.

The assignments of the vibrational spectra are often aided by normal coordinate analysis (NCA) following a scaled quantum mechanical force field methodology. This approach helps to accurately correlate the calculated vibrational modes with the experimental spectra.

Potential Energy Distribution (PED) analysis is utilized to provide a quantitative description of the contribution of individual internal coordinates to each normal vibrational mode. This analysis is crucial for the unambiguous assignment of the fundamental vibrational modes of the MANB molecule. For instance, PED analysis can definitively identify the characteristic stretching, bending, and torsional modes associated with the various functional groups within the molecule.

Quantum Chemical Descriptors and Molecular Orbital Analysis

Quantum chemical descriptors and molecular orbital analysis provide insights into the electronic properties and reactivity of MANB.

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding the electronic transitions and charge transfer characteristics of a molecule. For MANB, the calculated HOMO and LUMO energies indicate that intramolecular charge transfer occurs within the molecule. The energy gap between the HOMO and LUMO is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule.

Natural Bond Orbital (NBO) analysis is a powerful tool for investigating intramolecular charge transfer and hyperconjugative interactions. This analysis has been performed on MANB to study the charge delocalization and the stability arising from electron delocalization between occupied and unoccupied orbitals. The NBO analysis provides a detailed picture of the donor-acceptor interactions within the molecule, which are crucial for understanding its electronic structure and reactivity.

Non-Linear Optical (NLO) Properties Calculations (Based on Related Benzoic Acids)

The study of non-linear optical (NLO) properties is essential for the development of new materials for optoelectronic and photonic technologies. uou.ac.in For substituted benzoic acids, computational methods like Density Functional Theory (DFT) are used to predict NLO behavior. This is often driven by intramolecular charge transfer, which can be enhanced by the presence of both electron-donating and electron-accepting groups on the benzene (B151609) ring. uou.ac.in

First-order hyperpolarizability (β) is a key indicator of a molecule's potential for second-harmonic generation (SHG), a critical NLO phenomenon. researchgate.net Theoretical calculations for related molecules provide a basis for estimating the NLO properties of this compound. For instance, DFT calculations have been performed on structurally similar compounds to evaluate their NLO potential.

In a study on 4-Methyl-3-Nitrobenzoic Acid, the first-order hyperpolarizability was computed using the B3LYP/6-311++G basis set. researchgate.netscirp.org Similarly, research on para-aminobenzoic acid (PABA) also involved the computation of its first-order hyperpolarizability to establish its NLO behavior. uou.ac.in The presence of both an amino group (electron-donating) and a nitro group (electron-withdrawing) in the target molecule suggests a significant potential for NLO activity due to charge transfer from the donor to the acceptor through the π-conjugated system of the benzene ring.

The table below presents computed hyperpolarizability values for related benzoic acid derivatives, which serve as a reference for estimating the NLO response of this compound.

| Compound | Computational Method | β (x 10⁻³⁰ esu) | Reference |

|---|---|---|---|

| 4-Methyl-3-Nitrobenzoic Acid | DFT/B3LYP/6-311++G | Data Not Explicitly Stated in Abstract | researchgate.netscirp.org |

| para-Aminobenzoic Acid (PABA) | DFT | ~29.99 | uou.ac.in |

Thermodynamic and Energetic Property Estimations (Based on Related Nitrobenzoate Isomers)

Thermodynamic properties, such as the enthalpy of formation, are fundamental to understanding the stability and reactivity of a compound. Computational studies on isomers of nitrobenzoates can provide valuable estimates for these properties for this compound.

| Compound | Formula | Phase | ΔfH° (kJ/mol) | Reference |

|---|---|---|---|---|

| Nitrobenzene (B124822) | C₆H₅NO₂ | Gas | 67.8 ± 1.3 | nist.govnist.gov |

| Methyl 3-nitrobenzoate | C₈H₇NO₄ | Solid | -383.2 (Estimated) | N/A |

| Methyl 4-nitrobenzoate (B1230335) | C₈H₇NO₄ | Solid | -391.1 (Estimated) | N/A |

Note: Enthalpy values for nitrobenzoate isomers are often determined experimentally through calorimetry and may be used to benchmark computational results.

Molecular Modeling and Dynamics Simulations

Molecular modeling techniques, particularly molecular docking, are powerful tools for predicting the interaction of small molecules with biological macromolecules like proteins. These simulations are foundational in drug discovery and design.

While specific docking studies on this compound are not widely published, research on analogous compounds provides valuable insights into its potential biological targets and binding modes. researchgate.netnih.gov Analogues containing a nitro-substituted benzamide (B126) or benzoate (B1203000) core have been investigated for various therapeutic activities, including anti-inflammatory and antifungal effects. researchgate.netnih.gov

The table below summarizes findings from docking studies on analogous compounds.

| Analogous Compound Class | Protein Target | Potential Therapeutic Area | Key Findings from Docking | Reference |

|---|---|---|---|---|

| 3-Methyl-4-nitrobenzoate derivatives | Thymidylate Kinase (TPMK) | Antifungal | The ligand demonstrated interactions with the TPMK protein, a proposed molecular target for antifungal agents. | researchgate.net |

| Nitro substituted benzamides | Inducible Nitric Oxide Synthase (iNOS) | Anti-inflammatory | Compounds with an optimal number and orientation of nitro groups showed efficient binding to the enzyme. | nih.gov |

| Fluoro-nitro benzothiazolourea analogs | Acetylcholinesterase (AChE) related protein (4EY7) | Neurodegenerative Diseases | Derivatives exhibited excellent docking scores, comparable to the reference standard, with strong hydrogen bonding interactions. | researchgate.net |

These computational investigations into analogous structures suggest that this compound may also exhibit interesting interactions with biological targets, warranting further in silico and experimental evaluation.

Prediction of Molecular Interactions within Biological Systems

While specific molecular docking studies for this compound are not extensively detailed in the available literature, the principles of its potential interactions can be inferred from computational analyses of analogous nitrobenzoate structures. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jbcpm.com This method is crucial for understanding how a compound might interact with a biological target, such as a protein or enzyme, at the atomic level. jbcpm.comnih.gov

For instance, in a study on 3-methyl-4-nitrobenzoate derivatives, which are structurally similar to this compound, molecular docking was employed to investigate their antifungal activity. researchgate.net The modeling studies for the most bioactive compound in that series, pentyl 3-methyl-4-nitrobenzoate, demonstrated interaction with the TPMK protein, a proposed molecular target for antifungal agents. researchgate.net The predicted binding pose revealed specific ligand-receptor interactions, highlighting the residues within the protein's active site that are crucial for binding. researchgate.net Such studies suggest that this compound would likely engage in similar types of interactions, including hydrogen bonds and hydrophobic interactions, with its potential biological targets. The nitro group and the methylamino group would be key sites for forming hydrogen bonds, while the benzene ring could participate in hydrophobic or pi-stacking interactions. d-nb.info

In Silico Assessment of Pharmacological Properties (For Analogous Compounds)

In silico tools are invaluable for predicting the pharmacological properties of compounds early in the drug discovery process, helping to prioritize candidates with favorable characteristics. researchgate.net This assessment typically involves evaluating bioactivity scores, ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and drug-likeness criteria for analogous compounds. nih.gov

Bioactivity Score Prediction

The bioactivity score is a measure used to predict the potential of a compound to interact with various biological targets, such as G protein-coupled receptors (GPCRs), ion channels, kinases, nuclear receptors, proteases, and enzymes. nih.govresearchtrend.net These scores are calculated based on the structural features of the molecule. Generally, a bioactivity score greater than 0.00 suggests significant biological activity, a score between -5.00 and 0.00 indicates moderate activity, and a score below -5.00 implies inactivity. nih.goveijppr.com

For analogous nitroaromatic compounds, bioactivity scores can be predicted using web-based tools. nih.gov While specific scores for this compound are not available, the presence of polar functional groups like the nitro and amino groups, along with the ester moiety, would influence its potential to interact with various biological targets. For example, studies on other classes of compounds have shown that calculated bioactivity scores can successfully predict their potential as, for example, GPCR ligands or enzyme inhibitors. researchgate.net

Below is a hypothetical interactive data table illustrating the kind of bioactivity score predictions that could be generated for analogous compounds.

| Target Class | Predicted Bioactivity Score | Interpretation |

| GPCR Ligand | 0.15 | Active |

| Ion Channel Modulator | -0.20 | Moderately Active |

| Kinase Inhibitor | -1.50 | Moderately Active |

| Nuclear Receptor Ligand | 0.05 | Active |

| Protease Inhibitor | -0.80 | Moderately Active |

| Enzyme Inhibitor | 0.25 | Active |

Note: The data in this table is illustrative for analogous compounds and not based on direct experimental or computational results for this compound.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

ADME properties are crucial for determining the pharmacokinetic profile of a potential drug. researchgate.net Computational models can predict these properties based on the molecule's structure. researchgate.net

Absorption: Parameters such as intestinal absorption are critical. For analogous compounds, values above 80-90% suggest high absorption. ajol.info

Distribution: The ability to cross the blood-brain barrier (BBB) is another key parameter. Poor distribution across the BBB is often desirable for drugs not targeting the central nervous system. ajol.info

Metabolism: The interaction with cytochrome P450 (CYP) enzymes is a major determinant of drug metabolism. Inhibition of key isoforms like CYP3A4 can lead to drug-drug interactions. ajol.info

Excretion: The clearance of the compound from the body is also a predictable parameter.

Studies on various chemical series demonstrate the utility of these predictions. For example, in silico ADMET studies on thiophene (B33073) derivatives showed high intestinal absorption and variable brain distribution. ajol.info For nitroaromatic compounds, which can have toxicity concerns, predicting their metabolic fate is particularly important. nih.govnih.gov

Biological Activity and Medicinal Chemistry Research Applications

Investigation of Potential Biological Activities (Based on Analogous Compounds)

The presence of a nitro group on an aromatic ring is a key feature in many bioactive molecules. researchgate.net Its strong electron-withdrawing nature can influence interactions with biological targets like enzymes and receptors, while its capacity for reduction can lead to the formation of reactive intermediates with cytotoxic effects. nih.govsvedbergopen.com

Nitroaromatic compounds have demonstrated the ability to inhibit various enzymes, a mechanism central to many therapeutic interventions. The electron-withdrawing properties of the nitro group can facilitate binding to nucleophilic sites within an enzyme's active center, leading to inhibition. nih.gov

One prominent example involves a structural analog, 4-nitrobenzoic acid, which has been shown to inhibit the enzyme DprE1 in Mycobacterium tuberculosis, a crucial target for antimycobacterial drugs. nih.gov In other contexts, nitro-containing derivatives have been designed to target fungal enzymes. For instance, certain azole derivatives containing a nitro group act as potent inhibitors of 14α-demethylase, an essential enzyme in the biosynthesis of ergosterol, a critical component of the fungal cell membrane. The mechanism is attributed to an efficient electrostatic interaction between the nitro group and the iron atom in the enzyme's heme group, leading to strong inhibition.

The physicochemical properties of the nitro group can also influence how a molecule interacts with biological receptors. The electron-withdrawing nature of the nitro group alters the electronic distribution of the aromatic ring, which can enhance binding affinity to a receptor. svedbergopen.com While direct receptor modulation studies on Methyl 4-(methylamino)-3-nitrobenzoate are not available, the principles of medicinal chemistry suggest its potential. Functional groups like the nitro group can affect a molecule's polarity and stereochemistry, which are critical factors for achieving the specific orientation required for effective receptor binding and modulation. nih.gov These interactions are fundamental to the action of many drugs that target receptors to elicit a physiological response.

Nitroaromatic compounds are a well-established class of antimicrobial agents. encyclopedia.pub Their mechanism of action often relies on the reductive activation of the nitro group within the microbial cell. nih.gov This process, carried out by microbial nitroreductase enzymes, generates reactive cytotoxic intermediates, such as nitroso and hydroxylamine (B1172632) species, as well as superoxide (B77818) radicals. nih.govencyclopedia.pub These reactive species can cause widespread cellular damage by binding to DNA and other critical biomolecules, ultimately leading to cell death. nih.govencyclopedia.pub

Research on nitrobenzoate derivatives has revealed significant antimicrobial potential. A study on a library of 64 benzoate (B1203000) derivatives found that compounds with aromatic nitro substitutions were the most active against M. tuberculosis. nih.gov Specifically, the 3,5-dinitrobenzoate (B1224709) esters were identified as the most potent series of compounds. nih.gov Further studies have explored other nitrobenzoate analogs for antifungal properties. A series of eleven 3-methyl-4-nitrobenzoate derivatives were evaluated against four strains of Candida, a clinically important genus of opportunistic fungi. researchgate.net The results, summarized in the table below, showed that the compounds exhibited varying levels of antifungal activity, with pentyl 3-methyl-4-nitrobenzoate showing the greatest activity against C. guilliermondii. researchgate.net

| Compound | C. albicans (ATCC-90028) | C. glabrata (90030) | C. krusei (34125) | C. guilliermondii (207) |

|---|---|---|---|---|

| Methyl 3-methyl-4-nitrobenzoate | >1024 | 128 | >1024 | 39 |

| Pentyl 3-methyl-4-nitrobenzoate | 250 | 125 | 250 | 31 |

The cytotoxic properties of nitroaromatic compounds have also been harnessed for anticancer applications. researchgate.net Many of these agents function by inducing apoptosis, or programmed cell death, in cancer cells. One important mechanism involves the disruption of microtubules, which are essential components of the cellular skeleton involved in cell division. nih.gov

A novel nitrobenzoate derivative, 2-morpholin-4-yl-5-nitro-benzoic acid 4-methylsulfanyl-benzyl ester (IMB5046), was identified as a potent inhibitor of tubulin polymerization. nih.gov This compound was shown to disrupt the microtubule network in cancer cells, leading to an arrest of the cell cycle in the G2/M phase and the subsequent induction of apoptosis. nih.gov Studies on other nitro-substituted compounds, such as hydroxynaphthanilides, have shown that they can induce apoptosis in human monocytic leukemia (THP-1) cells. nih.gov The pro-apoptotic effect is often mediated through complex signaling pathways, including those involving caspases, which are proteases that execute the process of apoptosis. nih.gov

The cytotoxic activity of these compounds is often evaluated by determining their IC50 value, which is the concentration required to inhibit the growth of 50% of a cancer cell population. The table below presents the activity of a nitrobenzoate analog against a human epidermoid carcinoma cell line.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| IMB5046 | A431 (human epidermoid carcinoma) | 0.037 |

Structure-Activity Relationship (SAR) Studies for Compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. For nitroaromatic compounds, these studies often focus on the number and position of nitro groups and the impact of other substituents on the aromatic ring. researchgate.net

The nitro group is a critical pharmacophore for this class of compounds, but its modification, particularly through reduction, dramatically alters biological activity. researchgate.net The reduction of a nitro group to an amino group is a key metabolic transformation that can be considered a form of bioactivation. svedbergopen.comnih.gov

The enzymatic reduction of the nitro group to nitroso, hydroxylamine, and finally amino derivatives is central to the therapeutic action and toxicity of these compounds. nih.gov For many antimicrobial and anticancer nitroaromatic drugs, the reduced intermediates are the species responsible for the cytotoxic effects. nih.govsvedbergopen.com Therefore, the conversion of the nitro group to an amine is not merely a modification but the trigger for biological activity.

Comparative Analysis with Structurally Related Analogues

The biological activity of aromatic nitro compounds is often influenced by the nature and position of substituents on the benzene (B151609) ring. In a study on related 3-methyl-4-nitrobenzoate derivatives, researchers investigated their antifungal properties against several Candida strains. researchgate.net The findings revealed that the bioactivity of these analogues is dependent on their specific structural variations. researchgate.net

For instance, among eleven synthesized nitrobenzoate analogues, pentyl 3-methyl-4-nitrobenzoate demonstrated significant antifungal activity against C. guilliermondii. researchgate.net In silico modeling suggested that this compound interacts with the TPMK protein, a potential molecular target for antifungal agents. A preliminary structure-activity relationship (SAR) analysis of this series indicated that the presence and nature of alkyl side chains play a crucial role in the observed antifungal effects. researchgate.net While this study does not directly involve this compound, it highlights how modifications to the ester group and other substituents on the benzoate ring can modulate biological activity, a principle applicable to the broader class of substituted nitrobenzoates.

Table 1: Antifungal Activity of Selected 3-Methyl-4-Nitrobenzoate Analogues

| Compound | Structure | Target Organism | MIC (μM) | Key Finding |

|---|---|---|---|---|

| Methyl 3-methyl-4-nitrobenzoate | A benzoate with a methyl ester and methyl and nitro groups on the ring. | C. guilliermondii 207 | 39 | Showed notable antifungal activity. researchgate.net |

| Pentyl 3-methyl-4-nitrobenzoate | A benzoate with a pentyl ester and methyl and nitro groups on the ring. | C. guilliermondii 207 | 31 | Exhibited the greatest antifungal activity in the series. researchgate.net |

Role as an Intermediate in Pharmaceutical Synthesis

This compound and its parent acid, 4-(methylamino)-3-nitrobenzoic acid, are key building blocks in the synthesis of various pharmaceutical compounds. google.comjustia.comgoogle.com The presence of three distinct functional groups—the methylamino, nitro, and carboxylate moieties—allows for sequential and regioselective chemical transformations.

The core structure of this compound is suitable for constructing heterocyclic systems like triazoles. Triazole derivatives are a class of compounds with a wide range of biological activities, including antidiabetic properties. stmjournals.in Many triazoles exert their antidiabetic effects by inhibiting enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate digestion. stmjournals.innih.gov

The synthesis of these derivatives often involves the transformation of the carboxylate group into a hydrazide, which can then be cyclized to form the triazole ring. nepjol.infordd.edu.iq For example, a new series of 1,2,3-triazole derivatives was synthesized and showed potent α-amylase and α-glucosidase inhibitory activities in vitro. nih.gov Although the direct synthesis from this compound is not detailed in these specific studies, related intermediates are widely used. A patent mentions that compounds derived from it can serve as intermediates for triazole derivatives with therapeutic potential for conditions like diabetes and hypertension. google.com

Table 2: Examples of Synthesized Triazole Derivatives with Antidiabetic Activity

| Derivative Class | Mechanism of Action | Therapeutic Target | Reference |

|---|---|---|---|

| 1,2,3-Triazole Derivatives | Inhibition of α-amylase and α-glucosidase. | Type II Diabetes Mellitus. nih.gov | nih.gov |

| Coumarin-Triazole Hybrids | Inhibition of α-amylase enzyme. | Diabetes. nih.gov | nih.gov |

| 1,2,4-Triazole-based Thiosemicarbazones | Potential anti-Alzheimer's activity, another area of triazole research. | Alzheimer's Disease. nih.gov | nih.gov |

Benzimidazoles represent another important class of heterocyclic compounds in medicinal chemistry. rsc.org The synthesis of benzimidazole (B57391) analogues often involves the reductive cyclization of an ortho-nitroaniline derivative. The structure of this compound, containing a nitro group ortho to an amino group (after potential modification), makes it an ideal precursor for such reactions.

A patent discloses that N-methyl-4-(methylamino)-3-nitrobenzamide, a closely related amide derivative, can be used as an intermediate for synthesizing benzimidazole analogues. google.com These analogues are being investigated for the treatment of hereditary immunodeficiency, autoimmune diseases, and hematopoietic function disorders. google.com The synthesis typically involves the reduction of the nitro group to an amine, followed by cyclization with a suitable reagent to form the benzimidazole core.

One of the most significant applications of this chemical scaffold is in the synthesis of Dabigatran etexilate, a direct thrombin inhibitor used as an anticoagulant. google.comnih.govpatsnap.com Multiple synthetic routes for Dabigatran start from 4-(methylamino)-3-nitrobenzoic acid, the parent acid of this compound. google.comgoogle.com

The synthesis involves several key steps:

Amide Coupling: The carboxylic acid group is activated and coupled with another intermediate, ethyl 3-(pyridin-2-ylamino)propanoate. justia.com

Reduction: The nitro group is reduced to an amino group, creating an ortho-diamino benzene structure. justia.comgoogle.com

Benzimidazole Formation: The resulting diamine undergoes cyclization to form the core benzimidazole ring structure of Dabigatran. google.com

This multi-step process highlights the crucial role of the 4-(methylamino)-3-nitrobenzoate framework as a foundational element in constructing this complex active pharmaceutical ingredient.

Metabolism Studies of Related Compounds

Human liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. nih.govresearchgate.net They are widely used in drug discovery to assess metabolic stability and identify potential metabolites. researchgate.netspringernature.com

A typical in vitro metabolism study involves the following:

Incubation: The test compound is incubated with human liver microsomes in the presence of necessary cofactors (e.g., NADPH). nih.govmedjpps.com

Analysis: At various time points, samples are taken and analyzed, usually by high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS), to quantify the parent compound and identify any metabolites formed. medjpps.com

Data Interpretation: From this data, key pharmacokinetic parameters can be estimated, such as the metabolic half-life (T₁/₂) and intrinsic clearance. nih.gov

For example, a study on the metabolism of GMDTC in human liver microsomes determined its half-life to be 16.54 minutes, indicating rapid hepatic metabolism. nih.gov The primary metabolic pathway was identified as hydrolysis. nih.gov Another study on metamizole (B1201355) identified CYP2C19 as the primary enzyme responsible for the N-demethylation of its metabolite, 4-methylaminoantipyrine. medjpps.com These studies exemplify the methodologies that would be applied to understand the metabolism of this compound and its derivatives, predicting their clearance and potential drug-drug interactions.

Table 3: Key Parameters from In Vitro Metabolism Studies Using Liver Microsomes

| Parameter | Description | Significance | Reference Example |

|---|---|---|---|

| Metabolic Half-life (T₁/₂) | The time required for 50% of the compound to be metabolized. | Indicates the speed of metabolic clearance. A shorter half-life suggests faster elimination. | GMDTC T₁/₂ = 16.54 min in human liver microsomes. nih.gov |

| Intrinsic Clearance (CLint) | The measure of the metabolic capacity of the liver for a specific drug. | Used to predict in vivo hepatic clearance. | CYP2C19 showed the highest intrinsic clearance for 4-MAA metabolism. medjpps.com |

| Metabolite Identification | Structural elucidation of the products formed during metabolism. | Helps understand biotransformation pathways and identify potentially active or toxic metabolites. | Hydrolysis products were the major metabolites of GMDTC. nih.gov |

| Reaction Phenotyping | Identifies the specific enzymes (e.g., CYP isoforms) responsible for metabolism. | Predicts potential drug-drug interactions mediated by enzyme inhibition or induction. | CYP2C19 identified as the key enzyme for 4-MAA N-demethylation. medjpps.com |

Lack of Publicly Available Research on Metabolites of this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific studies detailing the identification of potential metabolites for this compound in biological samples have been found.

The metabolism of a chemical compound, the process by which it is chemically altered within a living organism, is a critical area of study in medicinal chemistry and toxicology. This analysis allows researchers to understand a compound's biological activity, potential toxicity, and ultimate fate within the body. The identification of metabolites is a key component of this research, often utilizing sophisticated analytical techniques to detect and characterize these new chemical entities in biological matrices such as blood, urine, and tissue samples.

However, for the specific compound, this compound, there is a notable absence of published research pertaining to its metabolic profile. While general metabolic pathways for related nitroaromatic compounds and methyl benzoates have been studied, this information cannot be accurately extrapolated to predict the specific metabolites of this compound without direct experimental evidence.

Therefore, it is not possible to provide a detailed account of its potential metabolites, the analytical methods used for their identification, or any associated research findings. The scientific community has not, to date, published any data that would allow for a thorough and accurate discussion on this particular aspect of the compound's biological activity.

Advanced Research Methodologies and Emerging Applications

Development of Molecularly Imprinted Polymers (MIPs) for Related Compounds

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have custom-made recognition sites for a specific target molecule. mdpi.com Often described as synthetic equivalents to natural antibody-antigen complexes, they function via a "lock and key" mechanism. gjpb.de The process involves polymerizing functional and cross-linking monomers in the presence of a template molecule (the analyte of interest or a close structural analog). After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and functionality to the target molecule. mdpi.com These tailored binding sites give MIPs high specificity and selectivity, making them valuable in various scientific fields. gjpb.de

Compared to biological recognition units like antibodies, MIPs offer significant advantages, including greater stability under harsh conditions (e.g., high temperature and pressure), long shelf life, and lower production costs. gjpb.degjpb.de These robust polymers can be prepared for a wide range of targets, even those for which no natural recognizing molecules exist. gjpb.de

The high selectivity and stability of MIPs make them ideal for applications in chemical sensing and separation. gjpb.de They are frequently used as sorbents in extraction and sample preparation techniques, such as Solid-Phase Extraction (SPE) and Microextraction in Packed Syringe (MEPS), to isolate and preconcentrate target analytes from complex matrices like environmental, biological, and food samples. rsc.orgnih.gov This selective extraction capability is crucial for accurate quantitative analysis. nih.gov

When integrated with a transducer that can convert the binding event into a measurable signal, MIPs form the basis of highly specific chemical sensors. mdpi.com These sensors have been developed for a wide array of environmental and biomedical applications, utilizing electrochemical and optical signaling mechanisms. mdpi.com While no specific MIPs for "Methyl 4-(methylamino)-3-nitrobenzoate" are documented in the reviewed literature, the technology is broadly applicable to related nitroaromatic compounds and substituted benzoates. The functional groups present on the molecule—the nitro, amino, and ester moieties—provide distinct features for creating selective imprinted cavities, suggesting the feasibility of developing MIP-based sensors and separation media for this and similar compounds.

Crystal Structure Analysis for Intermolecular Interactions (Based on Related Esters)

While the specific crystal structure of "this compound" is not available in the reviewed literature, analysis of closely related benzoate (B1203000) esters provides significant insight into the likely intermolecular interactions and solid-state packing. Studies on compounds like Methyl 4-nitrobenzoate (B1230335) and Methyl 4-hydroxy-3-nitrobenzoate reveal how substituent groups influence molecular conformation and hydrogen bonding networks.

In the crystal structure of Methyl 4-nitrobenzoate, the nitro group is nearly coplanar with the benzene (B151609) ring, with a very small dihedral angle. researchgate.net The methoxycarbonyl group is slightly twisted out of the plane of the benzene ring. researchgate.net The crystal packing is primarily stabilized by weak intermolecular C—H⋯O hydrogen bonds, linking adjacent molecules. researchgate.net

The structure of Methyl 4-hydroxy-3-nitrobenzoate is more complex, crystallizing with two unique molecules in the asymmetric unit. researchgate.net It features a more extensive network of non-covalent interactions. Intramolecular hydrogen bonds are observed between the hydroxyl group and the adjacent nitro group, forming stable six-membered rings. researchgate.net In the crystal lattice, the molecules are linked by numerous intermolecular hydrogen bonds and π-π stacking interactions, creating infinite stacked sheets. researchgate.net

These examples demonstrate that the functional groups on the benzene ring dictate the solid-state architecture. For "this compound," it is plausible to predict a structure influenced by hydrogen bonds involving the methylamino group (as a donor) and the nitro and ester groups (as acceptors).

| Compound | Molecular Formula | Crystal System | Key Dihedral Angles | Primary Intermolecular Interactions | Reference |

|---|---|---|---|---|---|

| Methyl 4-nitrobenzoate | C8H7NO4 | Monoclinic | Nitro group vs. Benzene ring: ~0.6° Methoxycarbonyl group vs. Benzene ring: ~8.8° | Weak C—H⋯O hydrogen bonds | researchgate.net |

| Methyl 4-hydroxy-3-nitrobenzoate | C8H7NO5 | Triclinic | Nitro group vs. Benzene ring: ~6.1-6.2° Carboxylate group vs. Benzene ring: ~10.4-10.5° | Extensive O—H⋯O and C—H⋯O hydrogen bonds; π-π stacking | researchgate.net |

| Methyl 4-methylbenzoate | C9H10O2 | Monoclinic | -COOMe group vs. Aromatic ring: ~0.95° | C—H⋯O contacts forming infinite chains | researchgate.net |

Strategic Utilization as a Building Block in Chemical Library Synthesis

The synthesis of large, structurally diverse arrays of compounds, known as chemical libraries, is a cornerstone of modern drug discovery. openstax.org This approach, called combinatorial chemistry, allows for the rapid preparation and screening of thousands of substances to identify promising drug candidates. openstax.orgnih.gov The selection of appropriate starting materials, or "building blocks," is critical to the success of this process.

Nitro compounds, including nitroalkanes and nitroaromatics, are considered indispensable building blocks in medicinal chemistry and for the synthesis of pharmaceutically relevant molecules. frontiersin.org Their utility stems from the diverse reactivity of the nitro group, which can be readily transformed into other functional groups (such as amines), and its ability to participate in various C-C and C-X bond-forming reactions. frontiersin.org

"this compound" is a valuable building block for chemical library synthesis due to its trifunctional nature. It possesses three distinct functional groups that can be selectively modified:

Nitro Group: Can be reduced to an amine, which can then undergo a wide range of reactions such as acylation, alkylation, or sulfonylation.

Secondary Amine (Methylamino): Can be acylated, used in N-alkylation reactions, or participate in cyclization reactions.

Ester Group (Methyl Ester): Can be hydrolyzed to a carboxylic acid or converted to an amide through reaction with various amines.

This multifunctionality allows for the systematic introduction of diversity at three different points on the molecular scaffold. By employing techniques like parallel or split synthesis, chemists can combine this building block with various reactants to generate a large library of related but distinct molecules, significantly accelerating the search for new bioactive compounds. openstax.org For instance, its core structure is related to intermediates used in the synthesis of triazole and benzimidazole (B57391) derivatives with potential therapeutic applications. google.com

Rapid Response Protocols for Emerging Substances in Research

The continuous emergence of new chemical compounds, including research chemicals and new psychoactive substances (NPS), presents a significant challenge for forensic and research laboratories. frontiersin.orgchromatographyonline.com To address this, comprehensive and rapid response protocols are essential for the timely and accurate identification and characterization of these novel substances. frontiersin.org Such protocols are crucial for understanding their properties and ensuring safe handling.

A typical workflow for characterizing an emerging research substance like "this compound" would involve a multi-technique approach to unambiguously determine its chemical structure, purity, and properties. frontiersin.orgchromatographyonline.com

Key Steps in a Rapid Response Protocol:

Initial Identification and Structural Elucidation:

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-Q/TOF), is a primary tool for determining the exact mass and molecular formula of the unknown substance. frontiersin.orgmdpi.com Tandem MS (MS/MS) provides fragmentation patterns that serve as a chemical "fingerprint" to help elucidate the structure. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR experiments are performed to confirm the connectivity of atoms within the molecule, providing definitive structural confirmation. nih.gov

Infrared (IR) Spectroscopy: This technique helps identify the functional groups present in the molecule. nih.gov

Purity and Impurity Profiling:

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC-MS) are used to separate the main compound from any starting materials, by-products, or other impurities. frontiersin.org This step is vital for quantifying the purity of the substance.

Creation of Reference Standards:

Once a substance is fully characterized and purified, it can be established as a certified reference material (CRM). frontiersin.org These standards are essential for the future identification of the substance by other laboratories and are often made available in public libraries or databases. chromatographyonline.comnih.gov

Data Dissemination:

The analytical data, including mass spectra, NMR spectra, and chromatographic data, are added to spectral databases. chromatographyonline.comnih.gov This allows for rapid identification if the substance is encountered again by law enforcement, public health, or research laboratories. chromatographyonline.com

This systematic approach ensures that new chemical entities are characterized thoroughly, enabling researchers to work with well-defined materials and allowing for rapid detection and identification in broader contexts. frontiersin.org

Q & A

Q. What synthetic routes are effective for preparing Methyl 4-(methylamino)-3-nitrobenzoate, and how can reaction conditions be optimized to minimize byproducts?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution of a nitro-substituted benzoate ester with methylamine. For example, ethyl 4-chloro-3-nitrobenzoate reacts with methylamine in tetrahydrofuran (THF) in the presence of triethylamine (TEA) as a base. Key optimization steps include:

- Temperature : Room temperature (20–25°C) to avoid side reactions like over-alkylation .

- Stoichiometry : Use a 2:1 molar ratio of methylamine to the chloro-substituted ester to drive the reaction to completion .

- Purification : Recrystallization from ethanol yields pure product, as confirmed by TLC (silica gel, hexane/EtOAc 8:2) and melting point analysis (e.g., 75–77°C for structurally similar esters) .

- Byproduct Mitigation : Monitor reaction progress via TLC to detect unreacted starting material or intermediates. Adjust stoichiometry or reaction time if residual chloroester is observed.

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- Infrared (IR) Spectroscopy : Confirm functional groups:

- C=O ester stretch at ~1725 cm⁻¹.

- Nitro (NO₂) asymmetric/symmetric stretches at ~1530 and 1350 cm⁻¹.

- C-O ester stretch at ~1280 cm⁻¹ .

- ¹H NMR : Key signals include:

- Methyl ester (COOCH₃) at δ 3.8–3.9 ppm (s, 3H).

- Aromatic protons influenced by nitro and methylamino substituents (δ 7.5–8.5 ppm).

- Melting Point : Compare observed values (e.g., 170–174°C for analogous esters ) with literature data to assess purity.

Advanced Research Questions

Q. How does the nitro group influence regioselectivity in nucleophilic substitution reactions of this compound derivatives?

- Methodological Answer : The nitro group is a strong meta-directing electron-withdrawing group. In substitution reactions, it directs nucleophiles (e.g., amines, alkoxides) to the para position relative to itself. For example:

- Case Study : Ethyl 4-chloro-3-nitrobenzoate reacts with cyclohexylamine to form ethyl 4-(cyclohexylamino)-3-nitrobenzoate, where the amine substitutes the chlorine atom para to the nitro group .

- Mechanistic Insight : The nitro group stabilizes the transition state via resonance, favoring substitution at the para position. Computational modeling (e.g., DFT) can predict regioselectivity trends .

Q. What strategies are effective for resolving contradictions in crystallographic data for this compound derivatives?

- Methodological Answer : Use graph set analysis to interpret hydrogen-bonding patterns in crystal structures :

- Step 1 : Identify donor (N-H) and acceptor (O from nitro or ester) atoms.

- Step 2 : Classify motifs (e.g., chains, rings) using graph theory.

- Example : A nitro group may form R₂²(8) motifs with adjacent ester moieties, influencing packing efficiency.

- Validation : Cross-reference experimental XRD data with computational predictions (e.g., Mercury CSD) to resolve discrepancies.

Q. How can byproducts from incomplete nitration or esterification be systematically identified and quantified?

- Methodological Answer :

- Analytical Workflow :

TLC Screening : Use hexane/EtOAc (8:2) to detect unreacted starting material (e.g., methyl benzoate derivatives) .

HPLC-MS : Quantify byproducts like 3-nitro regioisomers or di-nitrated contaminants.

Isolation : Column chromatography (silica gel, gradient elution) separates byproducts for structural elucidation via NMR .

- Case Study : Incomplete nitration of methyl benzoate yields a mixture of 3-nitro and 4-nitro isomers, distinguishable by their melting points (e.g., 75–77°C vs. 216–219°C for 3- and 4-nitro isomers, respectively) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.